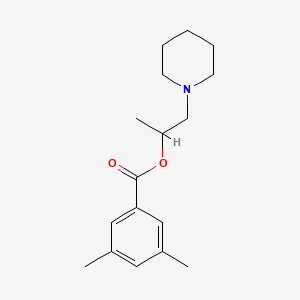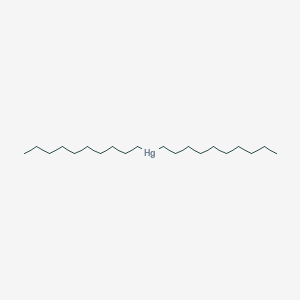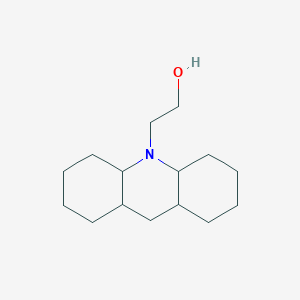
10(1H)-Acridineethanol, dodecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(1H)-Acridineethanol, dodecahydro- is a chemical compound with a complex structure, characterized by the presence of an acridine core and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10(1H)-Acridineethanol, dodecahydro- typically involves the hydrogenation of acridine derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the complete reduction of the acridine ring while preserving the hydroxyl group.
Industrial Production Methods
Industrial production of 10(1H)-Acridineethanol, dodecahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10(1H)-Acridineethanol, dodecahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction of the acridine ring can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions include various acridine derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
10(1H)-Acridineethanol, dodecahydro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10(1H)-Acridineethanol, dodecahydro- involves its interaction with molecular targets such as DNA and proteins. The hydroxyl group can form hydrogen bonds with nucleic acids, while the acridine core can intercalate between DNA base pairs, disrupting the double helix structure. This interaction can lead to various biological effects, including inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1H-Fluorene, dodecahydro-: Similar in structure but lacks the hydroxyl group.
Dodecahydro-1H-cyclopenta[a]phenanthrene: Another hydrogenated polycyclic compound with different ring structures.
Uniqueness
10(1H)-Acridineethanol, dodecahydro- is unique due to the presence of both the acridine core and the hydroxyl group, which confer distinct chemical and biological properties. Its ability to interact with DNA and proteins sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
62088-63-5 |
|---|---|
Molecular Formula |
C15H27NO |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
2-(2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanol |
InChI |
InChI=1S/C15H27NO/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h12-15,17H,1-11H2 |
InChI Key |
BEJHLIORGRREGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3CCCCC3N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine](/img/structure/B14537635.png)
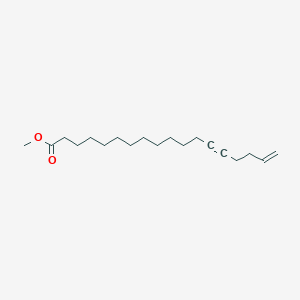
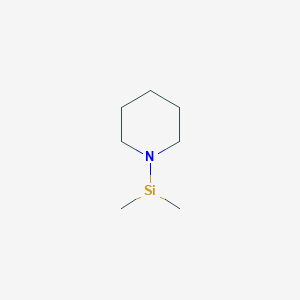
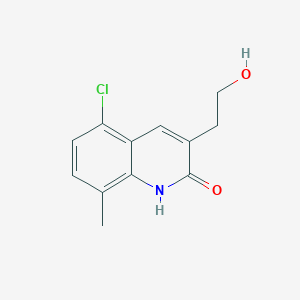
![2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14537652.png)
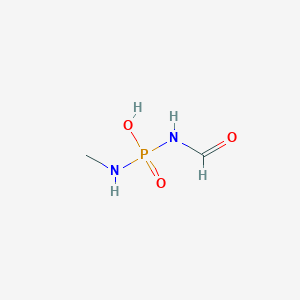
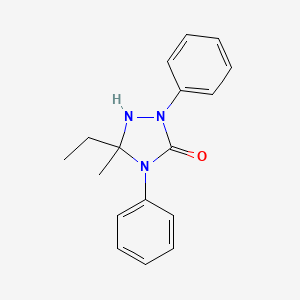
![2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane](/img/structure/B14537659.png)
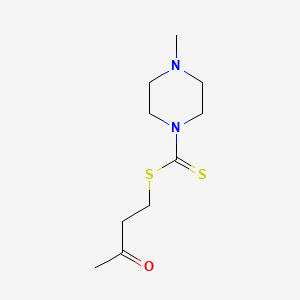
![[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea](/img/structure/B14537670.png)
![3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B14537671.png)
